2-Chloro-6,7-dimethoxyquinazoline
Overview
Description
2-Chloro-6,7-dimethoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Mechanism of Action
Target of Action
2-Chloro-6,7-dimethoxyquinazoline is a derivative of the 6,7-dimethoxyquinazoline ring system, which is a privileged scaffold in modern medicinal chemistry . This compound has been found to be particularly active against various cancer cell lines . The primary targets of this compound are likely to be kinases, as various kinase inhibitors containing the 6,7-dimethoxyquinazoline skeleton have been intensively studied .
Mode of Action
It is known that compounds with a dimethylamino or diethylamino group at the c4 position of the 6,7-dimethoxyquinazoline moiety exhibit superior activities . This suggests that the compound may interact with its targets through these groups.
Biochemical Pathways
Given its structural similarity to other 6,7-dimethoxyquinazoline derivatives, it is likely that it affects pathways related to kinase activity . Kinases play a crucial role in signal transduction and regulation of cellular activities, including cell division, metabolism, and apoptosis. Therefore, inhibition of kinase activity can have profound effects on cell function and survival.
Pharmacokinetics
It is known that the solubility and bioavailability of 6,7-dimethoxyquinazoline derivatives can be improved by introducing a basic side chain containing different amino groups at the 4-position of the 6,7-dimethoxyquinazoline ring .
Result of Action
The result of the action of this compound is likely to be cytotoxic, given its potent activity against various cancer cell lines . By inhibiting kinase activity, the compound may disrupt critical cellular processes, leading to cell death.
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives, to which 2-Chloro-6,7-dimethoxyquinazoline belongs, have been intensively studied as kinase inhibitors . These compounds interact with various enzymes and proteins, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and histone lysine methyltransferase (HKMT) . The nature of these interactions often involves binding to the active sites of these enzymes, leading to their inhibition or activation .
Cellular Effects
Some quinazoline derivatives have shown potent antitumor activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinazoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,7-dimethoxyquinazoline typically begins with commercially available 3,4-dimethoxybenzaldehyde. The synthetic route involves several key steps:
Oxidation: 3,4-dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide.
Nitration: The benzoic acid is then nitrated using nitric acid to form 3,4-dimethoxynitrobenzene.
Reduction: The nitro group is reduced to an amine using iron powder and hydrochloric acid, yielding 3,4-dimethoxyaniline.
Carbamidation: The aniline undergoes carbamidation with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyanocarbamide.
Cyclization: The cyanocarbamide is cyclized using phosphorus pentachloride and phosphorus oxychloride to produce this compound
Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing environmental impact. The process typically avoids the use of hazardous solvents and aims to minimize waste. For example, the chlorination step may use phosphorus oxychloride in a controlled environment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form azo dyes when diazotized and coupled with arylamine and phenolic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and amines are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Iron powder and hydrochloric acid for nitro group reduction.
Major Products:
Scientific Research Applications
2-Chloro-6,7-dimethoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for synthesizing various biologically active molecules, including anticancer agents targeting tyrosine kinases.
Dye Synthesis: Used in the production of heterocyclic monoazo disperse dyes, which are applied to polyester and acrylic fabrics.
Biological Studies: Its derivatives are studied for their potential pharmacological properties, such as anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
2,4-Dichloro-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar structural features but different reactivity due to the additional chlorine atom.
2-Chloro-4,6,7-trimethoxyquinazoline: Contains an extra methoxy group, which can influence its chemical behavior and biological activity.
Uniqueness: 2-Chloro-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which allows for versatile chemical modifications and a wide range of applications in medicinal chemistry and dye synthesis. Its ability to form stable azo dyes and its role as a precursor for biologically active molecules highlight its importance in both industrial and research settings .
Properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYGSLXVNBIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365295 | |
Record name | 2-chloro-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94644-47-0 | |
Record name | 2-chloro-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-6,7-dimethoxyquinazoline in pharmaceutical synthesis?
A: this compound is a crucial building block in synthesizing several quinazoline-based drugs. It serves as a common precursor for antihypertensive medications like doxazosin, prazosin, terazosin, alfuzosin, and others. [, ]. Its structure allows for further modifications, leading to a diverse range of pharmacological activities.
Q2: What are the typical synthetic routes for producing this compound?
A: Several synthetic approaches exist, but a common route starts with vanillin. This method involves a multi-step process including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination to yield the final compound []. Researchers have explored optimizing these steps, focusing on improving yield and purity. For instance, alternative methods for oxidizing vanillin to vanillic acid have been explored to minimize impurities [].
Q3: Are there challenges associated with the synthesis of this compound?
A: Yes, several challenges can arise. Traditional methods for synthesizing this compound sometimes lead to impurities or low yields. For example, oxidizing vanillin to vanillic acid using conventional methods like KOH melt or silver oxide can result in a product contaminated with unreacted starting material or over-oxidized impurities []. Additionally, the conversion of methyl 2-aminoveratrate to 2,4-dihydroxy-6,7-dimethoxyquinazoline using sodium cyanate under acidic conditions can lead to the formation of 3,4-dimethoxyisatoic anhydride as a significant byproduct [].
Q4: How is the purity of this compound assessed during synthesis?
A: High-performance liquid chromatography (HPLC) is a valuable tool for monitoring the synthesis and ensuring the purity of this compound []. This technique allows for the separation and quantification of the target compound from potential impurities. Researchers have developed and validated specific reversed-phase HPLC methods to monitor reactions during the compound's synthesis and for quality assurance [].
Q5: Can you provide insights into the structural characterization of this compound?
A: The compound's molecular formula is C10H10ClN3O2 []. Various spectroscopic techniques are employed for structural elucidation. These include infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and ultraviolet-visible spectroscopy (UV-Vis) [].
Q6: Has the application of this compound extended beyond pharmaceuticals?
A: While primarily recognized as a pharmaceutical intermediate, research has explored its use in developing disperse dyes []. These dyes have potential applications in the textile industry, particularly for coloring polyester fabrics. The study investigated the colorfastness properties of these dyes, including light fastness, wash fastness, heat and rubbing fastness [].
Q7: What analytical techniques are used to assess the performance of this compound-derived dyes?
A: Researchers evaluate the synthesized dyes for their fastness properties on polyester fabric []. This involves testing their resistance to fading or color change when exposed to light, washing, heat, and rubbing. The performance is then correlated with the dye's chemical structure [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.